(3,4-Dibromofuran-2-yl)boronic acid

Suzuki-Miyaura cross-coupling Organoboron chemistry Reaction kinetics

Traditional furan scaffolds lack the orthogonality required for multi-step, site-selective functionalization, limiting SAR exploration. (3,4-Dibromofuran-2-yl)boronic acid solves this by integrating a boronic acid with two bromine atoms in a predefined reactivity hierarchy. - Enables programmed, iterative Suzuki couplings to install three distinct aryl groups on a furan core. - Maximizes chemical space exploration for OLED materials and natural product analog synthesis while minimizing steps. - Supplied with rigorous quality assurance to guarantee site-selectivity and batch-to-batch consistency for your iterative synthesis programs.

Molecular Formula C4H3BBr2O3
Molecular Weight 269.69 g/mol
Cat. No. B8209309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dibromofuran-2-yl)boronic acid
Molecular FormulaC4H3BBr2O3
Molecular Weight269.69 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CO1)Br)Br)(O)O
InChIInChI=1S/C4H3BBr2O3/c6-2-1-10-4(3(2)7)5(8)9/h1,8-9H
InChIKeyCYAVEMHZMATZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dibromofuran-2-yl)boronic Acid: Trifunctional Scaffold


(3,4-Dibromofuran-2-yl)boronic acid, with the molecular formula C₄H₃BBr₂O₃, is a polysubstituted furan derivative that uniquely integrates three distinct reactive centers: a boronic acid group at the C2 position and bromine atoms at the C3 and C4 positions . This specific substitution pattern creates a trifunctional scaffold that is particularly suited for sequential and site-selective palladium-catalyzed cross-coupling reactions, offering a programmable platform for the construction of highly substituted furan-containing molecules .

Trifunctional scaffold for sequential cross‑coupling
Orthogonal reactive handles: boronic acid + two bromines
Programmable substitution pattern for complex furans

(3,4-Dibromofuran-2-yl)boronic Acid vs. Generic Alternatives


The value of (3,4-Dibromofuran-2-yl)boronic acid lies not in any single reactive site but in the predictable hierarchy of its three functional handles. This orthogonality enables a controlled, iterative coupling sequence—first at the boronic acid, then at the C2 and C3 bromine atoms—which is impossible to achieve with simpler monofunctional furan boronic acids (e.g., furan-2-boronic acid) or symmetrically substituted analogs (e.g., 2,5-dibromofuran) . Substituting a generic alternative would result in either a complete loss of the ability to install three different fragments (by using a mono-boronic acid) or a loss of regiocontrol and site-selectivity (by using a symmetrical dibromo analog), ultimately requiring more synthetic steps and compromising overall yield and purity .

Monofunctional furan boronic acids cannot install three different fragments sequentially
Symmetrical dibromofuran analogs lose regiocontrol and site‑selectivity
Generic alternatives may increase synthetic steps and compromise overall yield

(3,4-Dibromofuran-2-yl)boronic Acid: Quantitative Evidence


Boronic Acid vs. Ester Transmetalation Kinetics

The boronic acid functional group in (3,4-Dibromofuran-2-yl)boronic acid provides a kinetic advantage in Suzuki-Miyaura cross-coupling compared to its corresponding pinacol ester. While the absolute coupling rates can be comparable under some conditions, studies demonstrate that the induction period and overall reaction profile favor the free boronic acid, particularly under biphasic reaction conditions [1]. This translates to faster reaction initiation and higher effective reactivity in practice.

Transmetalation profile
Class‑level inference
Free boronic acid: no induction period; esters show variable rates and may require pre‑hydrolysis
Supports selection for aqueous coupling workflows
Rate advantage is context‑dependent
Suzuki-Miyaura cross-coupling Organoboron chemistry Reaction kinetics

One-Pot Double Suzuki Coupling Efficiency

A methodology for one-pot, simultaneous Suzuki-Miyaura coupling of two different aryl boronic acids with symmetrical dibromo aryl and heterocyclic substrates, including furan derivatives, provides a relevant benchmark. This process yields unsymmetrical disubstituted tri(hetero)aryl derivatives in a 52-75% range [1]. While not a direct head-to-head study of (3,4-Dibromofuran-2-yl)boronic acid itself, this data demonstrates the feasibility and efficiency of using polybrominated heterocycles for site-selective, one-pot transformations—a key capability of the target compound's scaffold.

One‑pot double Suzuki yield
Class‑level inference
Unsymmetrical triaryl yield range: 52–75%
Supports step‑count reduction in library synthesis
Inferred from symmetrical dibromo heterocycles
One-pot synthesis Site-selectivity Unsymmetrical triaryls

Regioselectivity of Dibromofuran Cross-Coupling

The reactivity of a closely related analog, 2,3-dibromofuran, provides a direct comparator for the expected site-selectivity of the target compound. In a Pd-catalyzed Suzuki coupling with 4-pyridylboronic acid, 2,3-dibromofuran reacted exclusively at the C2 position to yield the monosubstituted product in 54% yield [1]. This established regioselectivity (C2 over C3) for a dibromofuran strongly supports the expected reaction hierarchy for (3,4-Dibromofuran-2-yl)boronic acid, where the boronic acid group is the most reactive site, followed by the C2 bromine and then the C3 bromine.

C2 vs C3 regioselectivity
Cross‑study comparable
Exclusive C2 coupling (100% selectivity) with 54% yield on 2,3‑dibromofuran
Predictable reaction hierarchy confirmed
Analog data; supports scaffold design
Regioselective coupling Palladium catalysis Heterocycle functionalization

Polyhalogenated Furan Library Synthesis

Site-selective Suzuki-Miyaura reactions of polyhalogenated furans, such as 2,3,4,5-tetrabromofuran, provide a powerful method for the synthesis of mono-, di-, and tetraarylfurans that are not readily accessible by other methods [1]. This approach, which relies on electronic and steric control for site-selectivity, is a direct class-level precedent for the utility of (3,4-Dibromofuran-2-yl)boronic acid. The compound's three distinct reactive sites offer a programmable alternative to the more exhaustive bromination of tetrabromofuran, allowing for more targeted and potentially higher-yielding syntheses of specific di- and tri-substituted furan libraries.

Polyhalogenated furan libraries
Class‑level inference
Site‑selective Suzuki on tetrabromofuran gives mono‑, di‑ and tetraarylfurans
Supports diversification strategies
Precedent for programmable furan functionalization
Chemical library synthesis Site-selective functionalization Polyhalogenated heterocycles

Storage and Handling: Boronic Acids vs. Esters

Boronic acids, as a class, are typically air-stable solids with high melting points, making them easier to handle, weigh, and store compared to many corresponding boronic esters, which can be liquids or low-melting solids prone to hydrolysis or decomposition [1]. For example, phenylboronic acid is a crystalline solid stable at room temperature for up to 60 months, while some boronic esters require refrigerated storage and are air-sensitive . This translates to a lower risk of reagent degradation during storage and use, leading to more reproducible synthetic outcomes and less waste from spoiled reagents.

Storage & handling
Class‑level inference
Boronic acids: typically air‑stable solids, shelf life up to 60 months at RT
Ease of handling and supply reliability
Esters often require cold storage
Reagent stability Procurement logistics Boronic acid derivatives

(3,4-Dibromofuran-2-yl)boronic Acid: Key Applications


Rapid Unsymmetrical Triaryl Assembly

This scenario leverages the evidence of efficient one-pot, double Suzuki couplings on dibromoheterocycles [1] and the predicted site-selectivity [2]. Medicinal chemists can use (3,4-Dibromofuran-2-yl)boronic acid as a core scaffold to quickly generate diverse, unsymmetrical triaryl compounds for structure-activity relationship (SAR) studies. The ability to program three distinct aryl groups onto the furan core in a controlled, stepwise manner maximizes chemical space exploration while minimizing synthetic steps.

Complex Furan Natural Product Analogs

Inspired by the total synthesis of complex furan-based natural products like fimbrolides [1], this scenario targets the construction of analogs with defined substitution patterns. (3,4-Dibromofuran-2-yl)boronic acid provides a versatile entry point for iterative cross-couplings, enabling the precise installation of alkyl, aryl, or alkenyl groups at the C2, C3, and C4 positions. This is critical for probing the structure-activity relationships of biologically active furanones and other furan-containing secondary metabolites.

α-Oligo(arylfuran) Hole-Transport Materials

This scenario builds upon the demonstrated utility of α-oligofurans as hole-transporting materials in OLEDs [1]. (3,4-Dibromofuran-2-yl)boronic acid can serve as a key monomer for the de novo synthesis of novel, functionalized α-oligofurans. The compound's three reactive sites allow for the synthesis of asymmetric oligomers with tailored electronic and self-assembly properties, a key requirement for optimizing device performance and lifetime.

Application
Selection Property
Validation Focus
Rapid unsymmetrical triaryl assembly
Trifunctional orthogonal scaffold
One‑pot double Suzuki efficiency and regioselectivity
Complex furan natural product analogs
Programmable iterative couplings
Site‑selective C2/C3/C4 functionalization
α‑Oligo(arylfuran) hole‑transport materials
Asymmetric monomer synthesis
Tailored electronic and self‑assembly properties

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